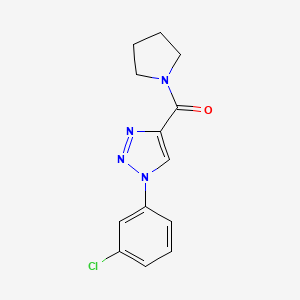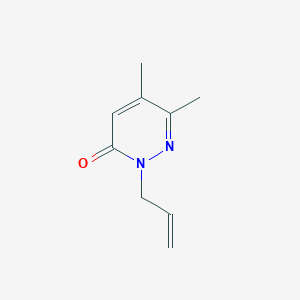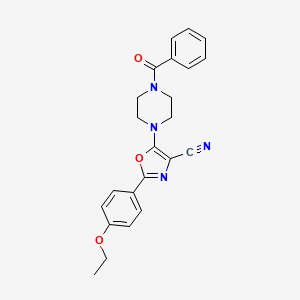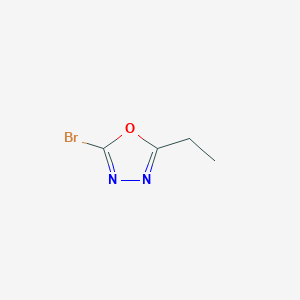
1-(3-Chlorphenyl)-4-(Pyrrolidin-1-carbonyl)-1H-1,2,3-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H13ClN4O and its molecular weight is 276.72. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Protodeboronierung: Pinacolboronsäureester sind wichtige Bausteine in der organischen Synthese. Während die Funktionalisierung der Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger erforscht. Neuere Forschungsarbeiten berichten über die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes . Diese Methode ermöglicht die formale anti-Markovnikov-Hydromethylierung von Alkenen, eine wertvolle Transformation. Durch die Kombination der Protodeboronierung mit einer Matteson–CH₂–Homologisierung haben Forscher diese faszinierende Reaktionssequenz erreicht.
Katalyse und Organische Synthese
Zusammenfassend lässt sich sagen, dass 1-(3-Chlorphenyl)-4-(Pyrrolidin-1-carbonyl)-1H-1,2,3-triazol in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Katalyse bis hin zur Medikamentenentwicklung. Seine einzigartige Struktur und Reaktivität inspiriert weiterhin innovative Forschung und Anwendungen. 🌟 .
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-10-4-3-5-11(8-10)18-9-12(15-16-18)13(19)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBXJSWZBJQFSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)



![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)
![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)






![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)
